4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole
Overview
Description
Synthesis Analysis
BTF is synthesized through a relatively straightforward process. Researchers have developed efficient synthetic routes to obtain BTF with high yields. One such method involves reacting 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in a suitable solvent (e.g., dichlorobenzene). The resulting red monomer can then be further utilized in subsequent applications .
Chemical Reactions Analysis
- In a blend of BTF with the wide-bandgap polymer J71 and the low-bandgap acceptor ITIC , ternary PSCs achieve a power conversion efficiency (PCE) of 12.35% , surpassing the binary J71:ITIC device .
- When combined with the benchmark binary active layer PM6:Y6 , BTF leads to an outstanding PCE of 16.53% , the highest reported among all ternary PSCs .
Scientific Research Applications
Optoelectronic Applications :
- Shaik et al. (2016) synthesized acceptor–donor–acceptor-type compounds containing benzoselenadiazole, which exhibited good thermal stability and low band gaps, indicating their potential use in optoelectronics (Shaik et al., 2016).
- Keshtov et al. (2013) developed narrow band-gap copolymers containing benzodithiophene and benzoselenadiazole units, showing potential for photovoltaic applications (Keshtov et al., 2013).
Cancer Therapeutics :
- Liang et al. (2016) found that benzimidazole-containing selenadiazole derivatives exhibited potent antiproliferative effects against breast cancer cell lines (Liang et al., 2016).
- Zhang et al. (2014) reported that a selenadiazole derivative induced apoptosis in human glioma cells, demonstrating potential as a therapeutic agent (Zhang et al., 2014).
Chemical Synthesis and Properties :
- Cillo and Lash (2004) developed the first synthesis of benzo[1,2-c:3,4-c']bis[1,2,5]selenadiazole, contributing to the understanding of the chemical properties of these compounds (Cillo & Lash, 2004).
- Hintz et al. (2010) studied the electronic structure and interface properties of a related molecule, providing insights into its application in solar cells (Hintz et al., 2010).
Fluorescent Materials and Sensors :
- Li et al. (2015) synthesized benzo[c][1,2,5]selenadiazole-based derivatives with potential applications as fluorescent sensors (Li et al., 2015).
Antimicrobial and Antimycobacterial Activity :
- Chitra et al. (2011) synthesized mono and bis-1,2,3-selenadiazole derivatives and evaluated their antimicrobial and antimycobacterial activities (Chitra et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-2,1,3-benzoselenadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2N2S2Se/c15-11-5-3-9(19-11)7-1-2-8(10-4-6-12(16)20-10)14-13(7)17-21-18-14/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBJJOMQXDIMHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=N[Se]N=C2C(=C1)C3=CC=C(S3)Br)C4=CC=C(S4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2N2S2Se | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855903 | |
Record name | 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzoselenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
534591-72-5 | |
Record name | 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzoselenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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